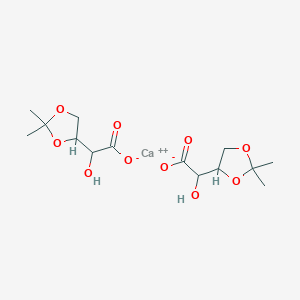

calcium;2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate

CAS No.:

Cat. No.: VC16492052

Molecular Formula: C14H22CaO10

Molecular Weight: 390.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22CaO10 |

|---|---|

| Molecular Weight | 390.40 g/mol |

| IUPAC Name | calcium;2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate |

| Standard InChI | InChI=1S/2C7H12O5.Ca/c2*1-7(2)11-3-4(12-7)5(8)6(9)10;/h2*4-5,8H,3H2,1-2H3,(H,9,10);/q;;+2/p-2 |

| Standard InChI Key | NOUVZISPTGHJFE-UHFFFAOYSA-L |

| Canonical SMILES | CC1(OCC(O1)C(C(=O)[O-])O)C.CC1(OCC(O1)C(C(=O)[O-])O)C.[Ca+2] |

Introduction

Calcium;2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate, more accurately known as calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate, is a chemical compound with a molecular formula of C14H22CaO10 and a molecular weight of approximately 390.40 g/mol . This compound is also recognized as the calcium salt of 3,4-O-isopropylidene-L-threonic acid .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3,4-O-isopropylidene-L-threonic acid with calcium ions. The specific conditions and catalysts used can vary depending on the desired yield and purity.

Applications:

-

The compound is used in various chemical and pharmaceutical applications, though specific uses are not widely detailed in the literature.

-

It may serve as an intermediate in the synthesis of other compounds due to its unique structural features.

Research Findings

Research on calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is limited, but related compounds have been studied for their potential in organic synthesis and as intermediates in pharmaceutical chemistry. For instance, the synthesis of similar compounds has been explored in the context of asymmetric synthesis and chiral resolution .

Safety and Handling

-

Hazards: General chemical handling precautions should be observed, including wearing protective gear and avoiding exposure to heat or sparks.

-

Storage: Store in a well-ventilated area, away from heat sources.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume